Benzyl 4-bromopiperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-bromopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWKSPOSMPKTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379945 | |
| Record name | Benzyl 4-bromopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166953-64-6 | |
| Record name | Benzyl 4-bromopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-bromotetrahydro-1(2H)-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextual Significance of Piperidine Scaffolds in Modern Chemical Biology
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly significant structural motif in chemical biology and drug discovery. It is considered a "privileged scaffold" because of its frequent appearance in a vast number of bioactive natural products and synthetic pharmaceuticals. kcl.ac.ukresearchgate.netnih.gov The prevalence of this scaffold is underscored by its presence in over 70 commercialized drugs, including several blockbuster medications. mdpi.com
The strategic incorporation of piperidine rings into drug candidates can profoundly influence their pharmacological profiles. Key benefits of using this scaffold include:
Modulation of Physicochemical Properties: The piperidine moiety can enhance a molecule's aqueous solubility and modulate its lipophilicity (logP/logD), which are critical parameters for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). kcl.ac.uknih.gov
Three-Dimensional Diversity: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets like enzymes and receptors. kcl.ac.uk
Improved Biological Activity and Selectivity: By serving as a versatile scaffold, the piperidine ring allows for the attachment of various functional groups in specific orientations, which can lead to enhanced binding affinity and selectivity for the intended biological target. researchgate.net
Its derivatives are integral to more than twenty classes of pharmaceuticals, finding application as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. nih.govmdpi.com
Strategic Importance of Halogenated Piperidine Derivatives As Versatile Synthetic Intermediates
Halogenated heterocycles, such as Benzyl (B1604629) 4-bromopiperidine-1-carboxylate, are of paramount strategic importance in synthetic chemistry. organic-chemistry.org The presence of a halogen atom, in this case, bromine, transforms the otherwise stable piperidine (B6355638) ring into a versatile platform for a wide array of chemical transformations. The carbon-bromine bond at the 4-position is a key functional handle that allows for the facile introduction of molecular diversity.
The utility of this halogenation lies in its ability to serve as a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions. This includes:
Nucleophilic Substitution Reactions: The bromine atom is a good leaving group, making the C4 position susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols), allowing for the straightforward installation of diverse side chains. nih.gov
Cross-Coupling Reactions: The compound is an excellent substrate for numerous transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. researchgate.net These reactions enable the formation of C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds, providing access to complex 4-aryl or 4-alkyl piperidine derivatives which are themselves valuable pharmacophores.
This reactivity makes halogenated piperidines indispensable intermediates for constructing libraries of compounds for high-throughput screening and for performing detailed structure-activity relationship (SAR) studies in drug development programs.
Overview of the Chemical Structure and Its Potential Reactivity Sites for Directed Transformations
The chemical structure of Benzyl (B1604629) 4-bromopiperidine-1-carboxylate is meticulously designed for controlled, stepwise synthesis. It possesses three key features that dictate its reactivity: the benzyl carbamate (B1207046) protecting group, the piperidine (B6355638) core, and the bromine atom.
Physicochemical Properties of Benzyl 4-bromopiperidine-1-carboxylate
| Property | Value |
|---|---|
| CAS Number | 166953-64-6 |
| Molecular Formula | C₁₃H₁₆BrNO₂ |
| Molecular Weight | 298.18 g/mol |
| Density | 1.374 g/mL at 25°C |
| Refractive Index | n20/D 1.5590 |
Data sourced from supplier information. sigmaaldrich.com
The Benzyl Carbamate (Cbz) Protecting GroupThe nitrogen atom of the piperidine ring is protected by a benzyloxycarbonyl (Cbz or Z) group. This is a crucial feature for several reasons:
Deactivation: The Cbz group temporarily masks the nucleophilicity and basicity of the piperidine nitrogen. This prevents the nitrogen from interfering with reactions intended for other parts of the molecule, such as nucleophilic substitution or metal-catalyzed coupling at the C4 position. organic-chemistry.org
Controlled Deprotection: The Cbz group is robust enough to withstand a wide range of reaction conditions but can be selectively and cleanly removed when desired. The most common method for its removal is catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene (B28343). organic-chemistry.org This orthogonality allows for the unmasking of the piperidine nitrogen at a specific stage in a synthetic sequence for further functionalization. biosynth.com
The C4-Bromine Atom: The Primary Reactive SiteThe bromine atom at the 4-position is the molecule's primary center of reactivity. It serves as an electrophilic site and a versatile functional handle for diversification. Synthetic transformations at this position are the main application of this intermediate.
Potential Synthetic Transformations at the C4 Position
| Reaction Type | Reagent/Catalyst Example | Resulting Functionality |
|---|---|---|
| Nucleophilic Substitution | R-NH₂ (Amine) | C4-NHR (Secondary Amine) |
| Nucleophilic Substitution | R-SH (Thiol) | C4-SR (Thioether) |
| Suzuki Coupling | Ar-B(OH)₂ / Pd catalyst | C4-Ar (Aryl group) |
| Sonogashira Coupling | R-C≡CH / Pd & Cu catalysts | C4-C≡C-R (Alkynyl group) |
| Buchwald-Hartwig Amination | R₂NH / Pd catalyst | C4-NR₂ (Tertiary Amine) |
Research Scope and Objectives Pertaining to Benzyl 4 Bromopiperidine 1 Carboxylate in Scholarly Investigations
Retrosynthetic Analysis Approaches for this compound
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally disconnecting bonds to reveal simpler, commercially available, or easily accessible starting materials.
A logical retrosynthetic analysis of this compound suggests several key precursors. The most direct approach involves the functionalization of a pre-existing piperidine ring.
A primary disconnection breaks the C-Br bond, leading back to a 4-hydroxypiperidine (B117109) derivative. This hydroxyl group can then be transformed into the bromide. Another strategic disconnection involves the formation of the piperidine ring itself, often from acyclic precursors.
| Precursor | Starting Material | Rationale |
| Benzyl 4-hydroxypiperidine-1-carboxylate | 4-Hydroxypiperidine | Commercially available and allows for late-stage bromination. |
| 1-Benzyl-4-piperidone | 4-Piperidone (B1582916) | A versatile ketone that can be reduced and then brominated. researchgate.net |
| N-Benzyl protected amino acids | e.g., (S)-2-aminoadipic acid | Provides a chiral pool approach to enantiomerically pure piperidines. researchgate.net |
| Acyclic amines | Dienes and amines | Ring-closing metathesis or other cyclization strategies can construct the piperidine core. |
The key bond disconnections for this compound revolve around the C-Br bond and the C-N bonds of the piperidine ring.
C(4)-Br Disconnection: This is the most straightforward disconnection, leading to an alcohol or a ketone at the C4 position. The conversion of an alcohol to a bromide is a standard functional group interconversion, often achieved using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃).
C-N Ring Disconnections: A more complex approach involves the formation of the piperidine ring. This can be achieved through various cyclization strategies, such as intramolecular reductive amination of a δ-amino ketone or ring-closing metathesis of an appropriate diene. These strategies allow for the introduction of chirality at an earlier stage.
Detailed Synthetic Pathways to this compound
The synthesis of substituted piperidines with high stereoselectivity can be achieved through several powerful strategies, including the use of chiral catalysts and chiral auxiliaries.
Achieving stereocontrol is a central challenge in the synthesis of complex molecules. For piperidine derivatives, both enantioselective and diastereoselective methods have been developed to control the spatial arrangement of substituents.
The use of chiral catalysts is a highly efficient method for the synthesis of enantiomerically enriched compounds. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
Asymmetric Hydrogenation: The asymmetric hydrogenation of N-protected tetrahydropyridines or pyridinium (B92312) salts using chiral rhodium or iridium catalysts is a powerful method for accessing chiral piperidines. dicp.ac.cnresearchgate.net This approach can provide high enantioselectivities and is often used in industrial settings.
Catalytic Asymmetric Allylic Alkylation: The palladium-catalyzed asymmetric allylic alkylation of piperidine precursors can be used to introduce substituents at specific positions with high enantioselectivity.
Enantioselective C-H Functionalization: Recent advances have enabled the direct, enantioselective functionalization of C-H bonds. nih.gov A chiral copper catalyst, for instance, can facilitate the regio- and enantioselective cyanation of acyclic amines, which can then be converted to chiral piperidines. nih.gov
| Catalytic System | Transformation | Key Features |
| Rhodium-based catalysts | Asymmetric hydrogenation of pyridinium salts | Excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net |
| Chiral Copper catalysts | δ C-H cyanation of acyclic amines | Enables asymmetric synthesis from simple linear amines. nih.gov |
| Peptide-based catalysts | Atroposelective bromination | Can be applied to the synthesis of axially chiral compounds. nih.govnih.gov |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Carbohydrate-Based Auxiliaries: Sugars and their derivatives, such as D-arabinopyranosylamine, have been employed as chiral auxiliaries in the synthesis of piperidine alkaloids. researchgate.netcdnsciencepub.com The steric and stereoelectronic properties of the carbohydrate can effectively control the facial selectivity of nucleophilic additions.
Oxazolidinone Auxiliaries: Evans' oxazolidinone auxiliaries are widely used for stereocontrolled alkylations and aldol (B89426) reactions. While not directly applied to the piperidine ring itself, they can be used to construct chiral side chains that are then incorporated into the piperidine structure.
Phenylglycinol-Derived Lactams: Chiral oxazolopiperidone lactams, derived from phenylglycinol, are versatile intermediates for the enantioselective synthesis of a wide range of piperidine-containing natural products. nih.gov
The choice of synthetic strategy will depend on factors such as the desired stereochemistry, the availability of starting materials, and the scalability of the reaction. The development of new and more efficient stereoselective methods continues to be an active area of research, driven by the enduring importance of chiral piperidines in chemistry and medicine.
Regioselective Bromination Methodologies
Direct regioselective bromination of an unactivated C-H bond at the 4-position of the N-Cbz-protected piperidine ring is a significant synthetic challenge due to the lack of inherent reactivity. Therefore, effective control over the introduction of the bromine atom is typically achieved by utilizing a precursor that is already functionalized at the target C-4 position. A common and highly controlled strategy involves the conversion of a 4-oxo or 4-hydroxy substituent into the desired bromide. This approach ensures that the bromination occurs exclusively at the intended position. The synthesis of the key intermediate, Benzyl 4-oxopiperidine-1-carboxylate, can be accomplished by reacting 4,4-piperidinediol hydrochloride with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate. chemicalbook.com
Evaluation of Halogenation Reagents and Reaction Conditions
The conversion of the precursor, Benzyl 4-hydroxypiperidine-1-carboxylate (obtained via reduction of the corresponding 4-piperidone), to the final 4-bromo product is a critical step. The choice of halogenating reagent is paramount to ensure high yield and minimize side reactions. A variety of classical and modern reagents are available for this hydroxyl-to-bromide conversion. The reaction typically proceeds via an SN2 mechanism, which leads to an inversion of stereochemistry if the C-4 position is chiral.
Commonly employed reagents include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and reagents used in the Appel reaction, such as carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃). The reaction conditions must be carefully optimized for each reagent system to achieve the desired transformation efficiently.
Table 1: Comparison of Reagents for Conversion of 4-Hydroxy- to 4-Bromopiperidine
| Reagent System | Typical Solvent | Temperature | Key Considerations |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | Diethyl ether, THF | 0 °C to RT | Stoichiometry must be carefully controlled. |
| Thionyl Bromide (SOBr₂) | CH₂Cl₂, Chloroform | 0 °C to reflux | Often used with a base (e.g., pyridine) to neutralize HBr. |
| Carbon Tetrabromide/Triphenylphosphine (CBr₄/PPh₃) | CH₂Cl₂, Acetonitrile | 0 °C to RT | Known as the Appel reaction; generally mild conditions. organic-chemistry.org |
| N-Bromosuccinimide/Triphenylphosphine (NBS/PPh₃) | CH₂Cl₂, THF | 0 °C to RT | Another variation of the Appel reaction. |
Control of Bromine Atom Introduction on the Piperidine Ring
The definitive control over the placement of the bromine atom at the C-4 position is achieved not by direct bromination of the piperidine ring itself, but by the strategic choice of starting materials. The synthesis begins with a piperidine precursor where the C-4 position is already uniquely functionalized as a ketone (e.g., Benzyl 4-oxopiperidine-1-carboxylate). chemicalbook.com
This ketone functionality serves as a synthetic handle. It can be stereoselectively reduced to a hydroxyl group. The subsequent substitution of this hydroxyl group with bromine ensures that the halogen is introduced exclusively at the C-4 position. This multi-step sequence—protection, ketone reduction, and hydroxyl substitution—provides absolute regiochemical control, circumventing the challenges of direct C-H activation and functionalization.
Piperidine Ring Formation Strategies and Stereochemical Implications
The construction of the core piperidine ring is a foundational aspect of the synthesis, and various cyclization strategies can be employed. The chosen method directly influences the potential for stereochemical control at the C-4 position. nih.gov
Cyclization Reactions for Piperidine Core Construction
Several robust methods exist for constructing the piperidine skeleton. These strategies often involve forming one or two bonds in an intramolecular fashion to close the six-membered ring.
Intramolecular Nucleophilic Substitution: A common approach involves the cyclization of a linear precursor containing a terminal amine and a leaving group. For instance, a halogenated amide can undergo activation and reduction, followed by intramolecular cyclization to yield the piperidine ring. nih.gov
Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a powerful method for forming the piperidine ring. This can be achieved using various reducing agents.
Aza-Prins Cyclization: This reaction involves the cyclization of an N-alkenyl sulfonamide with an aldehyde, which can be used to construct 4,4-dihalopiperidine derivatives. nih.gov
Ring-Closing Metathesis (RCM): RCM has become a staple in heterocycle synthesis, allowing for the formation of unsaturated piperidine precursors from acyclic diene substrates, which can then be hydrogenated.
Table 2: Overview of Piperidine Ring Formation Strategies
| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Notes |
|---|---|---|---|
| Intramolecular Nucleophilic Substitution | Halogenated Amides | Tf₂O, NaBH₄ | One-pot activation, reduction, and cyclization. nih.gov |
| Intramolecular Reductive Amination | Amino-dicarbonyl compounds | NaBH₃CN, H₂/Pd | Forms C-N bond via an intermediate iminium ion. |
| Aza-Prins Cyclization | N-alkenyl sulfonamides, Aldehydes | In(OTf)₃ | Can directly install gem-dihalides at C-4. nih.gov |
| Alkene Cyclization | Alkenyl Amines | Gold (I) or Palladium (II) catalysts | Involves oxidative amination of non-activated alkenes. nih.gov |
Stereochemical Outcome in Ring-Closing Reactions
The stereochemistry of the 4-substituent is often established during or after the ring-closing reaction. When starting with a 4-piperidone intermediate, the stereochemical outcome is determined by the reduction of the ketone. The use of sterically demanding reducing agents, such as L-Selectride or N-Selectride, typically favors hydride delivery from the less sterically hindered face of the ketone. acs.org For a piperidone ring, this often results in an axial attack, leading to the formation of an equatorial alcohol. Conversely, smaller, coordinating reducing agents like DIBAL-H may result in a mixture of diastereomers. acs.org
Once the 4-hydroxy intermediate is formed with the desired stereochemistry (e.g., equatorial), its conversion to the 4-bromo derivative via an SN2 reaction (using reagents like PBr₃ or those for an Appel reaction) will proceed with an inversion of configuration, resulting in an axial bromide. Therefore, by carefully selecting the reducing agent for the ketone, one can control the stereochemistry of the intermediate alcohol, which in turn dictates the final stereochemistry of the C-4 bromine atom.
N-Cbz Protection and Deprotection in Synthetic Sequences
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its reliable removal. total-synthesis.com
Protection: The N-Cbz group is typically introduced by treating the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The reaction involves the nucleophilic attack of the amine on the chloroformate, with a base such as sodium carbonate or an organic base like triethylamine (B128534) used to neutralize the HCl byproduct. chemicalbook.comtotal-synthesis.com
Deprotection: The most common method for cleaving the N-Cbz group is catalytic hydrogenolysis. total-synthesis.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. The process is clean, breaking the benzylic C-O bond to release the free amine, toluene (B28343), and carbon dioxide. Transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) can also be employed.
While robust, the standard hydrogenolysis conditions can be incompatible with other functional groups, such as the alkyl bromide in the target molecule, which can also be reduced. In such cases, alternative, non-reductive deprotection methods are necessary. A recently developed method involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can selectively cleave the N-Cbz group at room temperature, even in the presence of other reducible groups like N-benzyl ethers. organic-chemistry.orgnih.gov This orthogonality is crucial for complex synthetic sequences.
Table 3: N-Cbz Protection and Deprotection Methods
| Process | Reagent(s) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Protection | Benzyl Chloroformate (Cbz-Cl), Base | 0 °C to RT | High-yielding, reliable. total-synthesis.com | Cbz-Cl is a lachrymator. |
| Deprotection | H₂, Pd/C | RT, 1 atm H₂ | Clean byproducts (toluene, CO₂). total-synthesis.com | Not compatible with reducible groups (alkenes, alkynes, some halides). |
| Deprotection | AlCl₃, HFIP | Room Temperature | Orthogonal to benzyl ethers and potentially alkyl halides. nih.gov | Requires specific fluorinated solvent. |
| Deprotection | Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) | Reflux | Avoids use of H₂ gas. | Can still reduce sensitive functional groups. |
Chemoselective Protection Techniques for the Piperidine Nitrogen
The protection of the piperidine nitrogen with a benzyl carbamate (B1207046) (Cbz) group is a critical transformation that prevents unwanted side reactions in subsequent synthetic steps. The choice of protecting group strategy is fundamental in multi-step organic synthesis. numberanalytics.com The Cbz group, introduced by Bergmann and Zervas in the 1930s for peptide synthesis, serves to moderate the nucleophilicity and basicity of the amine nitrogen. total-synthesis.com
Chemoselectivity in this context refers to the preferential reaction of the secondary amine in the piperidine precursor over other potentially reactive functional groups. The most common method for introducing the Cbz group is through the reaction of the piperidine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. total-synthesis.com This typically involves an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) to neutralize the hydrochloric acid byproduct.
For substrates sensitive to aqueous base, non-aqueous conditions employing an organic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM) are utilized. rsc.org This method offers excellent chemoselectivity, as the highly reactive benzyl chloroformate readily reacts with the amine nucleophile, leaving other less reactive groups like halides unaffected. The selection of the base and solvent system is crucial to avoid side reactions and ensure high yields.
Alternative reagents like benzyl 2,2,2-trichloroethyl carbonate or dibenzyl dicarbonate (B1257347) (Cbz₂O) can also be employed, sometimes offering advantages in terms of handling or for substrates where Cbz-Cl might be too reactive or lead to undesired byproducts. A simple and efficient regioselective procedure allows for the preparation of mono-N-Cbz aromatic amines without affecting aliphatic amino groups, highlighting the tunability of the protection strategy. organic-chemistry.org
Table 1: Comparison of Reagents for Cbz Protection of Piperidine
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Benzyl chloroformate (Cbz-Cl) | Na₂CO₃, H₂O/Dioxane or Et₃N, DCM | High reactivity, cost-effective | Corrosive, moisture-sensitive |
| Dibenzyl dicarbonate (Cbz₂O) | Base (e.g., Et₃N), CH₃CN or DCM | Milder, non-corrosive byproducts | Less reactive than Cbz-Cl |
| Benzyl 2,2,2-trichloroethyl carbonate | Base, Aprotic solvent | Stable, crystalline solid | Requires specific activation |
Compatibility of the Cbz Group with Subsequent Synthetic Operations
The utility of the Cbz group is defined by its stability under a wide range of reaction conditions and its susceptibility to cleavage under specific, controlled protocols. This orthogonality makes it a valuable tool in complex syntheses. The Cbz group is notably stable to mildly acidic and basic conditions, allowing for transformations such as ester hydrolysis or the use of many organometallic reagents. total-synthesis.com
However, its compatibility is not universal. The Cbz group is primarily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C). researchgate.net This deprotection method is clean, yielding toluene and carbon dioxide as byproducts along with the free amine. This specific lability means the Cbz group is incompatible with reactions that employ catalytic hydrogenation for other purposes, such as the reduction of alkenes or nitro groups, unless carefully controlled. researchgate.net
Strong acids (e.g., HBr in acetic acid) or Lewis acids can also cleave the Cbz group, although these conditions are harsher and less chemoselective. It is generally resistant to many oxidizing and reducing agents (e.g., LiAlH₄, NaBH₄), which allows for the manipulation of other functional groups within the molecule. For instance, N-Cbz-protected amino acids can be converted to the corresponding arylamides in high yields using methanesulfonyl chloride and N-methylimidazole without affecting the Cbz group. organic-chemistry.org
Table 2: Compatibility of Cbz Group with Common Reagents
| Reagent Class | Condition | Compatibility | Notes |
| Strong Acids | HBr/AcOH, TMSI | No | Cleaves the Cbz group. researchgate.net |
| Mild Acids | Dilute HCl, TFA | Yes | Generally stable for short durations. |
| Strong Bases | LiOH, NaOH (aq) | Yes | Stable to conditions used for ester saponification. |
| Organometallics | Grignard, Organolithiums | Yes | Generally compatible at low temperatures. |
| Catalytic Hydrogenation | H₂, Pd/C | No | Standard deprotection method. researchgate.net |
| Hydride Reductants | NaBH₄, LiAlH₄ | Yes | Stable. |
| Oxidizing Agents | MnO₂, PCC, DMP | Yes | Generally stable. |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Green chemistry principles, such as waste reduction, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like piperidines. nih.govmdpi.com
Development of Solvent-Free or Low-Solvent Methodologies
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. rasayanjournal.co.in For the synthesis of N-heterocycles, several solvent-free or low-solvent techniques have been explored.
Solvent-Free Reactions: Performing reactions between neat reactants can lead to higher reaction rates, simplified workup procedures, and significantly reduced waste. acs.orgrsc.org For the N-protection step, reacting the piperidine precursor with benzyl chloroformate in the presence of a solid base under solvent-free grinding conditions (mechanochemistry) is a potential green alternative. rasayanjournal.co.in
Ultrasound-Assisted Synthesis: Sonication can promote chemical reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. This technique has been used for the solvent-free synthesis of N-substituted pyrroles and can be extrapolated to piperidine synthesis, often resulting in shorter reaction times and higher yields. mdpi.com
Aqueous Synthesis: Utilizing water as a reaction solvent is highly desirable from a green chemistry perspective. While the reactants themselves may have low water solubility, the use of surfactants to create micelles can enable "in-water" synthesis. For example, a tandem one-pot deprotection/coupling reaction for peptide synthesis has been developed in water at room temperature using the designer surfactant TPGS-750-M. researchgate.net A similar micellar catalysis approach could be adapted for the Cbz-protection of the piperidine core.
Strategies for Catalyst Recycling and Reusability
Catalyst reusability is crucial for both economic viability and environmental sustainability. In the context of synthesizing this compound, this applies primarily to the deprotection step, should the Cbz group need to be removed later in a synthetic sequence.
The standard catalyst for Cbz hydrogenolysis, palladium on carbon (Pd/C), is a heterogeneous catalyst that can be easily recovered by simple filtration and potentially reused. However, catalyst deactivation or poisoning can occur, limiting its lifespan. Research into more robust, reusable catalytic systems is ongoing.
For other potential transformations, the use of solid-supported catalysts or reagents is a prominent green strategy. For example, a silica-supported cyanoborohydride has been used for reductive aminations in an automated synthesis platform, allowing for easy separation of the reagent post-reaction. rsc.org Similarly, developing a solid-supported or polymer-bound version of the base used in the Cbz-protection step could facilitate its removal and potential reuse, simplifying the purification process.
Process Optimization and Scale-Up Considerations for Efficient Production
Translating a laboratory-scale synthesis to an industrial-scale process introduces a new set of challenges related to safety, efficiency, cost, and robustness. The scale-up of syntheses involving piperidine derivatives requires careful optimization of each step. carbogen-amcis.com
Reaction Condition Optimization: Key parameters such as temperature, reaction time, stoichiometry of reagents, and concentration must be rigorously optimized. For the Cbz-protection step, minimizing the excess of benzyl chloroformate is important for cost reduction and to simplify purification. The choice of base and solvent becomes critical on a large scale; for example, replacing dichloromethane with a less hazardous solvent like 2-methyltetrahydrofuran (B130290) might be necessary.
Continuous Flow Chemistry: A significant advancement in process chemistry is the use of continuous flow reactors. sci-hub.se These systems offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the ability to produce large quantities of material from a small reactor footprint. The Cbz-protection of piperidine could be adapted to a flow process where streams of the piperidine, base, and benzyl chloroformate are mixed in a microreactor, allowing for precise control over reaction time and temperature, potentially leading to higher yields and purity. sci-hub.se A flow process for the carboxylation of a related N-Boc-4,4-difluoropiperidine using s-BuLi and CO₂ gas has been successfully scaled up, demonstrating the power of this technology for handling reactive intermediates safely. sci-hub.se
Purification and Isolation: On a large scale, chromatographic purification is often undesirable due to high solvent consumption and cost. Therefore, developing a process where the product can be isolated by crystallization or extraction is highly advantageous. This involves careful solvent selection for the reaction and workup procedures to ensure the product precipitates in high purity or is selectively extracted. For example, a workup might involve quenching the reaction, separating the organic phase, washing it to remove impurities, and then inducing crystallization by adding an anti-solvent.
Nucleophilic Substitution Reactions at the Bromine Center
The C4 position of this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide leaving group. The nature of the nucleophile and the reaction conditions can significantly influence the reaction mechanism, favoring either a concerted bimolecular (SN2) or a stepwise unimolecular (SN1) pathway.
SN2 Reactions with Diverse Nucleophiles
The SN2 pathway is a prevalent mechanism for the functionalization of this compound, allowing for the introduction of a wide array of functionalities at the C4 position. This section explores the transformations of this substrate with various classes of nucleophiles.
Oxygen-based nucleophiles, such as alkoxides and carboxylates, readily react with this compound to form the corresponding ethers and esters. These reactions are typically carried out in the presence of a base to generate the nucleophilic species in situ. For instance, the reaction with sodium methoxide in a suitable solvent like methanol or THF would yield Benzyl 4-methoxypiperidine-1-carboxylate. Similarly, reaction with a carboxylate salt, such as sodium acetate, in a polar aprotic solvent like DMF, would lead to the formation of Benzyl 4-acetoxypiperidine-1-carboxylate.
Table 1: Representative SN2 Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagent | Product | Typical Conditions |
| Methoxide | Sodium Methoxide | Benzyl 4-methoxypiperidine-1-carboxylate | Methanol, reflux |
| Acetate | Sodium Acetate | Benzyl 4-acetoxypiperidine-1-carboxylate | DMF, 80 °C |
| Phenoxide | Sodium Phenoxide | Benzyl 4-phenoxypiperidine-1-carboxylate | Acetone, reflux |
A diverse range of nitrogen-containing compounds can be introduced at the C4 position via SN2 displacement. Primary and secondary amines, including cyclic amines like piperidine, react to form the corresponding 4-amino-piperidine derivatives. Azide ions are also effective nucleophiles, leading to the formation of Benzyl 4-azidopiperidine-1-carboxylate, a versatile intermediate for further transformations. google.combeilstein-journals.orgchiralen.com
Table 2: Representative SN2 Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent | Product | Typical Conditions |
| Piperidine | Piperidine | Benzyl 4-(piperidin-1-yl)piperidine-1-carboxylate | Acetonitrile, reflux |
| Azide | Sodium Azide | Benzyl 4-azidopiperidine-1-carboxylate | DMF, 80 °C beilstein-journals.orgchiralen.com |
| Aniline | Aniline | Benzyl 4-anilinopiperidine-1-carboxylate | Toluene, reflux |
The formation of carbon-carbon bonds at the C4 position can be achieved using various carbon-based nucleophiles. Organometallic reagents, such as organocuprates and organozinc reagents, are effective for this purpose. For example, the reaction with lithium dimethylcuprate would introduce a methyl group at the C4 position. While direct coupling with Grignard reagents can be problematic due to their high basicity, the use of organozinc reagents, often in the presence of a palladium or nickel catalyst, allows for the successful introduction of alkyl and aryl groups. researchgate.net Cyanide ions also serve as excellent carbon nucleophiles, yielding Benzyl 4-cyanopiperidine-1-carboxylate upon reaction.
Table 3: Representative SN2 Reactions with Carbon-Based Nucleophiles
| Nucleophile | Reagent | Product | Typical Conditions |
| Methyl | Lithium Dimethylcuprate | Benzyl 4-methylpiperidine-1-carboxylate | THF, -78 °C to rt |
| Phenyl | Phenylzinc Chloride / Pd(0) | Benzyl 4-phenylpiperidine-1-carboxylate | THF, reflux researchgate.net |
| Cyano | Potassium Cyanide | Benzyl 4-cyanopiperidine-1-carboxylate | DMSO, 100 °C |
Sulfur-based nucleophiles, such as thiolates and thiourea, readily displace the bromide to form thioethers and isothiuronium salts, respectively. The reaction with a thiolate, generated in situ from a thiol and a base, provides a straightforward route to 4-(alkylthio)- or 4-(arylthio)piperidine derivatives. Thiourea, upon reaction, forms an isothiuronium salt which can then be hydrolyzed to the corresponding thiol. nih.gov
Table 4: Representative SN2 Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Reagent | Product | Typical Conditions |
| Thiophenoxide | Sodium Thiophenoxide | Benzyl 4-(phenylthio)piperidine-1-carboxylate | Ethanol, reflux |
| Thiourea | Thiourea | S-(1-(Benzyloxycarbonyl)piperidin-4-yl)isothiouronium bromide | Acetone, reflux nih.gov |
| Sulfide | Sodium Sulfide | Bis(1-(benzyloxycarbonyl)piperidin-4-yl)sulfane | DMF, rt |
SN1 Reactivity and Solvolysis Studies Under Acidic Conditions
Under conditions that favor carbocation formation, such as in polar protic solvents and often under acidic conditions, this compound can undergo nucleophilic substitution via an SN1 mechanism. Solvolysis, where the solvent acts as the nucleophile, is a key example of this reactivity.
Studies on the solvolysis of the closely related 4-bromopiperidine have provided valuable insights into the potential SN1 reactivity of N-protected analogues. The solvolysis of 4-bromopiperidine in aqueous ethanol proceeds, in part, through a Grob fragmentation pathway, which is initiated by the formation of a carbocation at the C4 position. nih.gov The rate of this solvolysis is sensitive to the ionizing power of the solvent. nih.gov
For this compound, acidic conditions can facilitate the departure of the bromide ion by protonating the nitrogen of the carbamate, although this is less likely than direct C-Br bond cleavage. The resulting secondary carbocation at the C4 position is then captured by the solvent. For example, solvolysis in aqueous ethanol would yield a mixture of Benzyl 4-hydroxypiperidine-1-carboxylate and Benzyl 4-ethoxypiperidine-1-carboxylate. The presence of the electron-withdrawing benzyloxycarbonyl group on the nitrogen atom is expected to destabilize the carbocation intermediate to some extent, potentially slowing down the rate of SN1 reactions compared to the unsubstituted 4-bromopiperidine. However, the polar nature of the carbamate may still allow for the stabilization of a partial positive charge.
Detailed kinetic studies specifically on the solvolysis of this compound are not extensively reported in the literature, but the behavior of analogous systems suggests that the SN1 pathway becomes more competitive with the SN2 mechanism in highly polar, non-nucleophilic solvents and at elevated temperatures.
Reactions Involving the Piperidine Nitrogen and Carbamate Moiety
Selective Cleavage of the Benzyloxycarbonyl (Cbz) Protecting Group
Hydrogenolysis Conditions and Catalyst Selection
Catalytic hydrogenolysis is a widely employed method for Cbz group removal due to its mildness and the clean nature of its byproducts (toluene and carbon dioxide). The reaction involves hydrogen gas or a hydrogen source in the presence of a transition metal catalyst.
Palladium on activated carbon (Pd/C) is the most common catalyst for this purpose. researchgate.net For more complex molecules where over-reduction might be a concern, Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C) can be a more effective alternative. nih.gov The reaction is typically conducted in protic solvents such as methanol or ethanol under a hydrogen atmosphere. Transfer hydrogenolysis, using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene instead of hydrogen gas, offers a convenient alternative that does not require specialized pressure equipment. researchgate.net
Table 1: Typical Conditions for Hydrogenolytic Cbz Deprotection
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure |
| 10% Pd/C | H₂ gas | Methanol, Ethanol | 25-50 | 1-4 atm |
| 20% Pd(OH)₂/C | H₂ gas | Methanol, Ethanol | 25-60 | 1-4 atm |
| 10% Pd/C | Ammonium Formate | Methanol | 25-60 | Atmospheric |
| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | 25-80 | Atmospheric |
Acid-Catalyzed Deprotection Strategies
In instances where catalytic hydrogenation is incompatible with other functionalities in the molecule (such as alkenes or alkynes), acid-catalyzed deprotection provides an orthogonal strategy. Strong acidic conditions are required to cleave the benzyl C-O bond of the carbamate.
A common reagent system is a solution of hydrogen bromide (HBr) in acetic acid, which readily cleaves the Cbz group at room temperature. The mechanism involves protonation of the carbamate followed by nucleophilic attack of the bromide ion on the benzylic carbon. Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane, is another effective reagent for this transformation. nih.gov The addition of an acid, such as acetic acid, can facilitate the debenzylation process during hydrogenolysis as well. nih.gov
Table 2: Reagents for Acid-Catalyzed Cbz Deprotection
| Reagent | Solvent | Temperature (°C) |
| 33% HBr in Acetic Acid | Acetic Acid | 0-25 |
| Trifluoroacetic Acid (TFA) | Dichloromethane or neat | 0-25 |
Alternative Deprotection Techniques
Beyond the standard hydrogenolysis and acidolysis methods, other techniques can be employed for Cbz removal, offering solutions for specific synthetic challenges. Lewis acids, for example, can mediate the deprotection under non-hydrolytic and non-reductive conditions. Reagents such as aluminum chloride (AlCl₃) in combination with a fluorinated solvent have been reported for the selective deprotection of N-Cbz groups. semanticscholar.org Another approach involves the use of triethylsilane with a palladium catalyst, which performs a catalytic transfer hydrogenation. semanticscholar.org These methods can offer enhanced chemoselectivity for highly functionalized substrates.
Elimination Reactions to Form Unsaturated Piperidine Derivatives
The presence of the bromine atom at the C4 position of this compound facilitates elimination reactions to generate unsaturated piperidine derivatives. These products, primarily tetrahydropyridines, are valuable synthetic intermediates for the construction of more complex molecules.
E1 and E2 Elimination Mechanisms and Stereochemical Outcomes
The elimination of hydrogen bromide from the piperidine ring can proceed via either a bimolecular (E2) or a unimolecular (E1) mechanism, with the operative pathway being highly dependent on the reaction conditions.
The E2 reaction is a single-step, concerted process favored by strong, non-nucleophilic bases. For the E2 mechanism to occur, a strict stereochemical requirement must be met: the proton on the beta-carbon and the bromine leaving group must be in an anti-periplanar orientation. msu.edu In the stable chair conformation of the piperidine ring, this translates to a requirement for both the C-H and C-Br bonds to be in axial positions (diaxial). msu.edu This conformational constraint leads to high regioselectivity and stereoselectivity in the product formation.
The E1 reaction is a two-step process that proceeds through a carbocation intermediate. This pathway is favored by polar, protic solvents and weak bases. The rate-determining step is the departure of the bromide leaving group to form a planar carbocation at C4. A base then removes an adjacent proton to form the double bond. Because the reaction involves a carbocation, rearrangements are possible, and it often competes with Sₙ1 substitution reactions. msu.edu
Formation of Dihydropyridines and Tetrahydropyridines
The base-mediated elimination of HBr from this compound typically yields Benzyl 4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylate derivatives. researchgate.net The reaction is generally carried out by heating the substrate with a suitable base in an appropriate solvent. The formation of partially saturated six-membered nitrogen heterocycles like tetrahydropyridines is a common synthetic strategy. nih.gov The direct product of this elimination is a tetrahydropyridine; the formation of a dihydropyridine would necessitate a subsequent oxidation step, which is a separate transformation.
Table 3: Conditions for Elimination to Form Tetrahydropyridines
| Base | Solvent | Temperature (°C) |
| Potassium tert-butoxide | Tetrahydrofuran (THF) | 25-66 |
| Sodium Ethoxide | Ethanol | 25-78 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Toluene, Acetonitrile | 80-110 |
Ring Expansion and Contraction Reactions of the Piperidine Core
While ring expansion and contraction reactions are not commonly initiated directly from this compound, the piperidine scaffold itself is amenable to such transformations. These reactions are crucial for accessing different heterocyclic systems, such as pyrrolidines (five-membered rings) and azepanes (seven-membered rings), which are also prevalent in bioactive molecules. dntb.gov.uarwth-aachen.de Generally, these transformations require the starting material to be converted into a more suitable intermediate.
Ring Expansion: Methods to expand the piperidine ring to an azepane often involve rearrangements. For instance, palladium-catalyzed allylic amine rearrangements can achieve a two-carbon ring expansion of 2-alkenyl piperidines to azocanes. rsc.org Another strategy involves the diastereomerically pure synthesis of azepane derivatives through a stereoselective and regioselective piperidine ring expansion. rsc.org Photochemical methods have also been developed, such as the dearomative ring-expansion of nitroarenes into azepanes, which highlights advanced strategies for accessing these seven-membered rings. rwth-aachen.de
Ring Contraction: The conversion of piperidines to pyrrolidines can be accomplished through various synthetic methods. One approach is an oxidative rearrangement using reagents like phenyliodine(III) diacetate (PIDA), which proceeds through an iminium ion intermediate to yield the pyrrolidine derivative. dntb.gov.ua Photomediated reactions, leveraging a Norrish Type II process, have also been shown to induce the ring contraction of saturated heterocycles, including piperidines, to form substituted aminocyclopentanes. nih.gov These methods typically require specific functionalization on the piperidine ring, such as a ketone or a specific N-protecting group, to facilitate the rearrangement.
In-Depth Mechanistic and Stereochemical Analysis of this compound Remains Largely Unexplored
Despite its utility as a versatile intermediate in the synthesis of complex piperidine-containing molecules, a comprehensive, in-depth investigation into the advanced reactivity and mechanistic nuances of this compound is not extensively documented in publicly available scientific literature. While the compound is commercially available and utilized in organic synthesis, detailed research findings focusing specifically on its stereochemical integrity during functionalization, epimerization studies, and thorough mechanistic elucidation through kinetic, isotopic, and spectroscopic methods are sparse.
The functionalization of this compound, typically involving nucleophilic substitution at the C4 position, is a critical step in the construction of various biologically active compounds and pharmaceutical intermediates. The stereochemical outcome of these reactions is of paramount importance, as the three-dimensional arrangement of substituents on the piperidine ring often dictates biological activity. However, specific studies detailing the stereochemical integrity and potential for epimerization at the C4 position during these transformations are not readily found.
Similarly, a deep dive into the reaction mechanisms through rigorous scientific investigation appears to be a gap in the current body of research. Detailed kinetic studies to determine reaction orders and rate constants for the substitution reactions of this specific compound are not widely reported. Furthermore, the application of isotopic labeling to probe reaction pathways and the use of advanced spectroscopic techniques to identify and characterize transient intermediates or side products have not been the subject of dedicated studies.
Computational chemistry offers powerful tools for transition state analysis and reaction coordinate mapping, providing invaluable insights into reaction mechanisms. While general principles of nucleophilic substitution on halocyclohexanes and related systems are well-established, specific computational studies on this compound to delineate the energetic profiles of competing SN1 and SN2 pathways, and to characterize the geometry of transition states, are not present in the surveyed literature.
The identification of reaction intermediates, such as potential carbocationic species in an SN1-type mechanism, and the characterization of side reactions, for instance, elimination to form an enecarbamate, are crucial for optimizing reaction conditions and maximizing the yield of desired products. However, specific research detailing these aspects for this compound is not available.
Synthesis of Piperidine-Containing Natural Products and Analogues
The piperidine ring is a fundamental structural motif in a vast array of natural products, especially alkaloids, many of which exhibit significant physiological effects. The synthesis of these complex molecules often relies on the use of pre-functionalized piperidine building blocks.
While direct applications of this compound in the total synthesis of specific alkaloids are not extensively documented in readily available literature, its structure is highly amenable to the construction of various alkaloid frameworks. The bromine atom at the 4-position serves as a versatile handle for introducing a wide range of substituents, which is a key strategy in the assembly of complex natural product skeletons. For instance, the 4-substituted piperidine moiety is a core component of numerous alkaloids. Synthetic strategies towards these molecules could involve the nucleophilic displacement of the bromide with a suitable carbon or heteroatom nucleophile, or its conversion to an organometallic reagent for subsequent cross-coupling reactions. This would allow for the formation of key carbon-carbon or carbon-heteroatom bonds necessary to build the intricate structures of alkaloids.
The modification of existing biologically active scaffolds is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. This compound can be employed to introduce a piperidine moiety onto a parent molecule. The reactivity of the C4-bromide allows for the attachment of this piperidine unit to various scaffolds through alkylation of nucleophilic sites such as phenols, thiols, or amines on the parent molecule. The benzyl carbamate protecting group is stable under a variety of reaction conditions and can be readily removed at a later synthetic stage to reveal the secondary amine, which can then be further functionalized if desired.
Construction of Advanced Intermediates for Pharmaceutical Research and Drug Discovery
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. This compound serves as a key starting material for the synthesis of advanced intermediates for various therapeutic targets.
G-protein coupled receptors are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. Many GPCR ligands, including antagonists for muscarinic and opioid receptors, contain a piperidine core. The synthesis of such ligands often involves the elaboration of a 4-substituted piperidine ring. This compound can be converted into a variety of precursors for GPCR ligands. For example, Suzuki or other palladium-catalyzed cross-coupling reactions could be used to introduce aryl or heteroaryl groups at the 4-position, a common structural feature in many GPCR ligands. The resulting N-benzyl-4-arylpiperidines are key intermediates in the synthesis of ligands for various GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors.
| Intermediate Type | Synthetic Transformation from this compound | Target GPCR Ligand Class |
| 4-Arylpiperidines | Suzuki, Stille, or Negishi cross-coupling | Serotonin and Dopamine Receptor Ligands |
| 4-Aminopiperidines | Nucleophilic substitution with amines | Opioid and Muscarinic Receptor Ligands |
| 4-Hydroxypiperidines | Hydrolysis or reaction with hydroxide sources | Various GPCR Ligands |
Ion channels are another important class of drug targets, and compounds containing a piperidine moiety have been identified as potent modulators. For instance, certain antagonists of N-type calcium channels, which are involved in pain signaling, feature a 4-aminopiperidine (B84694) scaffold. nih.gov this compound can be readily converted to the corresponding 4-aminopiperidine derivatives through nucleophilic substitution with ammonia (B1221849) or a primary amine. This provides a straightforward entry into the synthesis of these types of ion channel modulators. The benzyl carbamate protecting group allows for selective N-alkylation or N-acylation of the piperidine nitrogen before or after the introduction of the 4-amino group, offering synthetic flexibility.
One of the most well-established applications of 4-benzylpiperidine (B145979) derivatives is in the synthesis of neurotransmitter reuptake inhibitors. These compounds are crucial in the treatment of depression and other mood disorders. Specifically, derivatives of 4-benzylpiperidine have been extensively investigated as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs), which also target dopamine reuptake. biomolther.org
The synthesis of these inhibitors often involves the preparation of 4-benzylpiperidine carboxamides. biomolther.org In these synthetic routes, a 4-substituted piperidine is a key starting material. While the literature often describes the synthesis starting from a pre-formed 4-benzylpiperidine, this compound represents a strategic precursor to such intermediates. The bromine atom can be displaced by a benzyl nucleophile, for example, through a coupling reaction, to afford the core 4-benzylpiperidine structure. Subsequent modification of the piperidine nitrogen and elaboration of a carboxamide side chain would lead to the final drug candidates. The structure-activity relationship studies of these compounds have shown that the nature of the substituents on the benzyl ring and the length of the linker in the carboxamide side chain are critical for their activity and selectivity. biomolther.org
| Compound Class | Key Synthetic Step Involving a 4-Substituted Piperidine | Therapeutic Target |
| 4-Benzylpiperidine Carboxamides | Formation of the 4-benzyl moiety and subsequent amidation | Serotonin Transporter (SERT), Norepinephrine Transporter (NET), Dopamine Transporter (DAT) |
| Meperidine Analogues | Esterification at the 4-position | Serotonin Transporter (SERT) |
Utilization in Agrochemical and Advanced Material Science Applications
The unique combination of a reactive site and a stable, yet readily cleavable, protecting group makes this compound an attractive starting material for the synthesis of functional molecules in both agrochemical and material sciences.
Precursors to Crop Protection Agents and Pest Control Compounds
The piperidine moiety is a prevalent structural motif in a variety of commercial pesticides, including fungicides and insecticides. ccspublishing.org.cn The synthesis of novel crop protection agents often involves the incorporation of such heterocyclic systems to enhance biological activity and modulate physicochemical properties. This compound serves as a versatile intermediate in this context. The bromine atom at the 4-position allows for nucleophilic substitution reactions, enabling the introduction of various pharmacophores. For instance, reaction with different amines, thiols, or alcohols can lead to a library of derivatives. Subsequent deprotection of the benzyl carbamate group and further functionalization of the piperidine nitrogen provides an additional point of diversification, allowing for the fine-tuning of the molecule's properties to target specific pests or diseases.
While direct examples of commercial pesticides derived from this compound are not extensively documented in publicly available literature, the strategic importance of piperidine-containing compounds in agrochemicals is well-established. ccspublishing.org.cn The structural similarity of this building block to intermediates used in the synthesis of patented insecticidal piperidine derivatives suggests its potential role in the development of next-generation crop protection agents. google.com
Monomers for Specialized Polymer Architectures
The development of functional polymers with tailored properties is a rapidly growing field in materials science. Piperidine-containing polymers have shown promise in various applications, including as anion exchange membranes in fuel cells and as bioactive films for drug delivery. researchgate.netnih.gov this compound can be envisioned as a precursor to functional monomers for the synthesis of such specialized polymers.
For instance, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to attach polymerizable groups like vinyl or styrenyl moieties. Alternatively, nucleophilic substitution of the bromide with a molecule containing a polymerizable functional group, such as a methacrylate, can yield a functional monomer. researchcommons.org The benzyl carbamate protecting group ensures the stability of the piperidine nitrogen during polymerization. After polymerization, the benzyl group can be removed to expose the secondary amine, which can then be quaternized or further modified to introduce specific functionalities, such as antimicrobial or ion-conducting properties, into the polymer backbone.
The following table illustrates potential monomer structures derived from this compound:
| Precursor | Reaction Type | Potential Monomer |
| This compound | Suzuki Coupling with Vinylboronic acid | Benzyl 4-vinylpiperidine-1-carboxylate |
| This compound | Nucleophilic Substitution with Hydroxyethyl methacrylate | Benzyl 4-(2-(methacryloyloxy)ethoxy)piperidine-1-carboxylate |
Development of Novel Heterocyclic Systems Through Diversification Strategies
The reactivity of the C-Br bond in this compound opens up numerous avenues for the construction of novel and complex heterocyclic systems. Diversification strategies often involve leveraging this reactive handle to build upon the piperidine core.
One prominent example is the synthesis of spiro-heterocycles. These are bicyclic systems where the two rings share a single common atom. The synthesis of such structures often involves a multi-component reaction where the piperidine derivative acts as a key building block. For instance, the reaction of a derivative of this compound (where the bromine is replaced by an amino group) with isocyanates or isothiocyanates can lead to the formation of spiro-triazaspiro[4.5]decanones or their thione analogs. nih.gov These spiro compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, provide a powerful tool for C-C bond formation at the 4-position of the piperidine ring. By coupling this compound with a variety of boronic acids or alkenes, a wide array of 4-aryl or 4-vinylpiperidine derivatives can be synthesized. These products can then serve as intermediates for the construction of more complex heterocyclic systems through subsequent cyclization reactions.
Stereoselective Synthesis of Biologically Relevant Enantiomers and Diastereomers
Many biologically active molecules exist as stereoisomers, with only one enantiomer or diastereomer exhibiting the desired therapeutic effect. Therefore, the development of methods for the stereoselective synthesis of such compounds is of paramount importance. While this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral piperidine derivatives.
The introduction of stereocenters can be achieved through various strategies. For instance, the bromine atom can be displaced via an SN2 reaction with a chiral nucleophile, establishing a stereocenter at the 4-position. Alternatively, the piperidine ring can be modified to create a chiral environment that directs the stereochemical outcome of subsequent reactions.
Recent advances in asymmetric catalysis have enabled the highly diastereoselective and enantioselective synthesis of polysubstituted piperidines. acs.orgnih.gov For example, multicomponent reactions involving aldehydes, nitroalkenes, and other reagents can be used to construct highly functionalized piperidine rings with excellent stereocontrol. acs.org Although these examples may not directly start from this compound, they highlight the importance of substituted piperidines as key intermediates in stereoselective synthesis. The functional handle provided by the bromine atom in this compound allows for its incorporation into such stereoselective synthetic routes, ultimately leading to the production of enantiomerically pure and biologically relevant molecules.
Advanced Spectroscopic and Structural Characterization of Benzyl 4 Bromopiperidine 1 Carboxylate and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Purity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For Benzyl (B1604629) 4-bromopiperidine-1-carboxylate, with a molecular formula of C₁₃H₁₆BrNO₂, the calculated monoisotopic mass is 297.0364 u. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides an experimentally measured mass with high precision.
The exceptional accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental compositions. The measured mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) would be expected to be very close to the calculated value of 298.0442 u. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This distinctive isotopic signature serves as a crucial confirmation of the presence of a single bromine atom in the molecule.
Furthermore, HRMS is a powerful technique for assessing the purity of a sample. The presence of any impurities would be revealed by additional peaks in the mass spectrum. By comparing the measured masses of these impurities to known databases, it is often possible to identify their structures, providing valuable insights into the reaction byproducts or degradation products.
Table 1: Theoretical and Expected HRMS Data for Benzyl 4-bromopiperidine-1-carboxylate
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (u) |
| [M]⁺ | C₁₃H₁₆⁷⁹BrNO₂ | 297.0364 |
| [M+H]⁺ | C₁₃H₁₇⁷⁹BrNO₂ | 298.0442 |
| [M+Na]⁺ | C₁₃H₁₆⁷⁹BrNNaO₂ | 320.0262 |
| [M]⁺ | C₁₃H₁₆⁸¹BrNO₂ | 299.0344 |
| [M+H]⁺ | C₁₃H₁₇⁸¹BrNO₂ | 300.0421 |
| [M+Na]⁺ | C₁₃H₁₆⁸¹BrNNaO₂ | 322.0241 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular framework, including connectivity and stereochemistry.
¹H NMR for Proton Environment Analysis and Spin-Spin Coupling Interactions
The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different proton environments, their chemical shifts, and their scalar couplings.
The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a multiplet integrating to five protons. The benzylic methylene protons (PhCH₂-) will likely resonate as a singlet around δ 5.1 ppm.
The piperidine (B6355638) ring protons exhibit more complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The proton at the C4 position, bonded to the same carbon as the bromine atom, is expected to be the most downfield of the piperidine protons, appearing as a multiplet around δ 4.5 ppm. The axial and equatorial protons on the carbons adjacent to the nitrogen (C2 and C6) will be inequivalent and are expected to resonate as multiplets in the region of δ 3.0-4.2 ppm. The protons on C3 and C5 will also be diastereotopic and will appear as multiplets, likely in the range of δ 1.8-2.2 ppm. The integration of these piperidine ring protons will correspond to a total of nine protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2 - 7.4 | m | 5H |
| Benzylic (PhCH₂) | ~5.1 | s | 2H |
| H-4 (CHBr) | ~4.5 | m | 1H |
| H-2, H-6 (ax, eq) | 3.0 - 4.2 | m | 4H |
| H-3, H-5 (ax, eq) | 1.8 - 2.2 | m | 4H |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
¹³C NMR for Carbon Skeleton Determination and Functional Group Identification
The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For this compound, a total of 11 distinct carbon signals are expected (some aromatic carbons may have overlapping signals).
The carbonyl carbon of the carbamate (B1207046) group is the most deshielded and will appear at approximately δ 155 ppm. The aromatic carbons of the benzyl group will resonate in the δ 127-137 ppm range. The benzylic carbon (PhCH₂) is expected around δ 67 ppm.
Within the piperidine ring, the carbon bearing the bromine atom (C4) will be significantly deshielded and is predicted to appear around δ 50 ppm. The carbons adjacent to the nitrogen (C2 and C6) will resonate in the region of δ 40-50 ppm. The C3 and C5 carbons are expected to appear further upfield, around δ 30-35 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~155 |
| Aromatic (ipso-C) | ~137 |
| Aromatic (ortho, meta, para-C) | 127 - 129 |
| Benzylic (PhCH₂) | ~67 |
| C-4 (CHBr) | ~50 |
| C-2, C-6 (CH₂) | 40 - 50 |
| C-3, C-5 (CH₂) | 30 - 35 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin-spin coupling networks. For this compound, COSY would show correlations between the H-4 proton and the protons on C3 and C5. It would also show correlations between the protons on C2 and C3, and between the protons on C5 and C6, thus confirming the connectivity within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton at δ ~4.5 ppm would show a cross-peak with the carbon at δ ~50 ppm, confirming their direct attachment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations would be expected from the benzylic protons to the carbonyl carbon and the aromatic carbons. The piperidine protons would show correlations to neighboring carbons, further solidifying the structural assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For piperidine derivatives, NOESY can be used to determine the stereochemistry, such as the axial or equatorial orientation of substituents on the ring. For example, a strong NOE between the H-4 proton and one of the protons on C2 or C6 could indicate a cis relationship.
Dynamic NMR Studies for Conformational Analysis and Interconversion Barriers
The piperidine ring in this compound is not static and can undergo conformational changes, primarily chair-to-chair interconversion. Additionally, rotation around the C-N bond of the carbamate group can be restricted due to its partial double bond character.
Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these dynamic processes. At low temperatures, the rate of conformational exchange may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons, or for different rotamers. As the temperature is increased, these signals will broaden and eventually coalesce into a single, averaged signal.
By analyzing the line shapes of the signals at different temperatures, it is possible to determine the rate constants for the exchange processes and subsequently calculate the activation energy barriers (ΔG‡) for these conformational changes. This information is crucial for understanding the flexibility and preferred conformations of the molecule in solution. For N-acylpiperidines, the energy barrier for ring inversion is a key parameter that can be determined through DNMR. monmouth.edu
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent peak will be the strong absorption due to the carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1700-1680 cm⁻¹. The C-N stretching vibration of the carbamate will likely be observed around 1450-1350 cm⁻¹.
The aromatic C-H stretching vibrations of the benzyl group are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and benzylic methylene groups will be observed just below 3000 cm⁻¹. The C-O stretching of the ester group will likely show a strong band in the 1250-1150 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, although it may be weak and difficult to assign definitively.
Table 4: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1700 - 1680 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium |
| Aliphatic C-H | Stretch | < 3000 | Medium-Strong |
| C-N (Carbamate) | Stretch | 1450 - 1350 | Medium |
| C-O (Ester) | Stretch | 1250 - 1150 | Strong |
| C-Br | Stretch | 600 - 500 | Weak-Medium |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Three-Dimensional Conformation
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's absolute stereochemistry and solid-state conformation. While specific crystallographic data for this compound is not publicly available, the general principles of this analysis are well-established for related piperidine derivatives.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined with high precision. For chiral molecules, this technique can unambiguously establish the absolute configuration (R or S) at stereocenters, which is crucial for understanding their biological activity.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a critical role in the stability and physical properties of the crystalline solid. For derivatives of this compound, key interactions would include:
Hydrogen Bonding: While the parent compound lacks classical hydrogen bond donors, derivatives with hydroxyl or amino groups can form strong hydrogen bonds, significantly influencing their crystal packing.
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophile.
π-Interactions: The benzyl group provides an aromatic ring capable of π-π stacking and C-H···π interactions, which are important in organizing the molecules in the crystal.
The analysis of these interactions provides valuable insights into the supramolecular assembly of the compound.
Conformational Analysis in the Solid State Versus Solution Phase
The conformation of the piperidine ring is a key structural feature. In the solid state, single-crystal X-ray diffraction reveals a specific conformation, typically a chair form to minimize steric strain. The substituents on the piperidine ring can adopt either axial or equatorial positions. The preferred conformation in the solid state is influenced by the intricate balance of intramolecular and intermolecular forces within the crystal lattice.
It is important to note that the conformation observed in the solid state may not be the dominant conformation in solution. In solution, molecules are more dynamic, and the piperidine ring can undergo conformational inversion. The equilibrium between different conformers in solution is influenced by the solvent polarity and the nature of the substituents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are typically used to study conformational dynamics in the solution phase. A comparative analysis of solid-state and solution-phase conformations is essential for a comprehensive understanding of the molecule's structural behavior.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Assessment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for determining the enantiomeric purity and absolute configuration of chiral compounds.
Circular Dichroism (CD) measures the difference in absorbance of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption of the molecule's chromophores. The sign and intensity of these Cotton effects are characteristic of a specific enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of related compounds of known configuration. For derivatives of this compound, the benzyl and carbamate groups would be the primary chromophores of interest.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve is a plot of specific rotation versus wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (where a Cotton effect is observed), is highly sensitive to the stereochemistry of the molecule. ORD can be used to establish the absolute configuration and to assess the enantiomeric purity of a sample.
The combination of CD and ORD provides a comprehensive chiroptical characterization of a chiral molecule. While specific CD and ORD data for this compound are not readily found in the literature, the application of these techniques to analogous chiral piperidine derivatives is a standard practice in stereochemical analysis.
Below is a hypothetical data table illustrating the kind of information that would be generated from such analyses for a chiral derivative of this compound.
| Compound Name | Technique | Key Finding |
| (4R)-Benzyl 4-bromo-2-methylpiperidine-1-carboxylate | CD | Positive Cotton effect at 220 nm, Negative Cotton effect at 265 nm, indicating a specific spatial arrangement. |
| (4R)-Benzyl 4-bromo-2-methylpiperidine-1-carboxylate | ORD | Plain positive curve with a peak at 230 nm and a trough at 275 nm, consistent with the CD data. |
| (4S)-Benzyl 4-bromo-2-methylpiperidine-1-carboxylate | CD | Mirror image spectrum to the (4R)-enantiomer, confirming enantiomeric relationship. |
Future Directions and Emerging Research Avenues for Benzyl 4 Bromopiperidine 1 Carboxylate
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
The development of novel catalytic strategies is paramount to unlocking the full synthetic potential of Benzyl (B1604629) 4-bromopiperidine-1-carboxylate. Future research will likely focus on photocatalytic, electrocatalytic, and organocatalytic methods to achieve previously challenging transformations with high levels of control and efficiency.
Development of Photocatalytic and Electrocatalytic Functionalization Strategies
Visible-light photocatalysis and electrochemistry offer green and powerful alternatives to traditional synthetic methods. For Benzyl 4-bromopiperidine-1-carboxylate, these techniques could enable direct C-H functionalization and novel cross-coupling reactions.
Photoredox catalysis, for instance, has been successfully employed for the α-amino C-H arylation of highly substituted piperidine (B6355638) derivatives. rsc.orgchemrxiv.org This approach could be adapted for this compound to introduce aryl groups at the C2 and C6 positions, generating a library of diverse analogues. The reaction mechanism often involves the formation of an α-amino radical, which can then engage in various bond-forming events. Furthermore, photocatalytic methods could be explored for the functionalization of the C-Br bond at the 4-position, potentially through radical-mediated cross-coupling reactions.
Electrochemical methods also present exciting opportunities. The electroreductive cyclization of imines with terminal dihaloalkanes has been demonstrated for the synthesis of piperidine derivatives in a flow microreactor, showcasing the potential for efficient and scalable production. researchgate.net For this compound, electrochemical carboxylation of the benzyl halide moiety could be investigated, drawing parallels from the successful Ni-catalyzed carboxylation of benzyl halides with CO2. researchgate.netnih.gov Anodic oxidation could also be explored to generate iminium ion intermediates for subsequent nucleophilic additions. beilstein-journals.org
| Catalytic Strategy | Potential Application for this compound | Expected Advantages |
| Photoredox Catalysis | α-C-H arylation/alkylation | Mild reaction conditions, high functional group tolerance |
| C-Br bond functionalization | Access to novel cross-coupling pathways | |
| Electrocatalysis | Anodic α-methoxylation and C-C bond formation | Use of electricity as a clean reagent, potential for automation |
| Reductive coupling at the C-Br bond | Avoidance of stoichiometric metal reductants |
Application of Organocatalysis in Stereoselective Modifications
Asymmetric organocatalysis has emerged as a robust tool for the enantioselective synthesis of complex molecules. beilstein-journals.orgtcichemicals.comthieme.denih.gov For this compound, organocatalysis could be instrumental in controlling the stereochemistry of newly introduced functional groups.
Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) and Mannich reactions, which could be applied to functionalize the piperidine ring. nih.govunibo.it For example, an organocatalytic approach could be developed for the stereoselective addition of nucleophiles to the 2- and 3-positions of the piperidine ring, following a dearomatization-functionalization sequence of a pyridine precursor. The development of bifunctional organocatalysts, which possess both a basic site to activate the nucleophile and a hydrogen-bond donor to activate the electrophile, could be particularly effective. beilstein-journals.org The catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provides a powerful method for constructing functionalized piperidine derivatives with high enantioselectivity, a strategy that could be adapted for precursors to this compound. rsc.org
Development of Flow Chemistry Approaches for Continuous Synthesis and Process Intensification
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. thieme.denih.govresearchgate.net The application of flow chemistry to the synthesis and functionalization of this compound is a promising area for future research.
Integration into Automated Synthesis Platforms for High-Throughput Experimentation
The integration of this compound into automated synthesis platforms will be crucial for accelerating drug discovery and materials science research. nih.gov High-throughput experimentation (HTE) allows for the rapid screening of reaction conditions and the generation of large compound libraries. nih.gov
Automated platforms can be used to explore the vast chemical space around the this compound scaffold by systematically varying reaction partners, catalysts, and solvents. This approach is particularly well-suited for optimizing cross-coupling reactions at the 4-position or for exploring the scope of novel C-H functionalization reactions. researchgate.netfrontiersin.org The use of building block approaches, where pre-functionalized fragments are coupled together in an automated fashion, can further streamline the synthesis of complex molecules. acs.orgnih.gov
Expanding Applications in Advanced Material Science and Supramolecular Chemistry
While the primary application of this compound has been in medicinal chemistry, its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel materials.
Piperidine derivatives are being explored for their use in polymer chemistry, for example, as components of hindered amine light stabilizers (HALS) that protect plastics from UV degradation. nih.gov Functionalized piperidines can also be incorporated into polymers to create materials with specific thermal or pH-responsive properties. mdpi.com The bromo-functionality of this compound provides a convenient handle for polymerization or for grafting onto existing polymer backbones.
In supramolecular chemistry, the piperidine ring can act as a scaffold for the construction of complex host-guest systems, molecular cages, and containers. rsc.orgoaepublish.comresearchgate.netrsc.orgresearchgate.net The defined stereochemistry and functional handles of derivatives of this compound could be exploited to direct the self-assembly of intricate supramolecular architectures with potential applications in sensing, catalysis, and drug delivery.
Discovery of Undiscovered Reactivity Modes and Novel Reaction Pathways
Future research will undoubtedly uncover novel reactivity modes for this compound, leading to the development of unprecedented synthetic transformations. The interplay between the N-benzyl carbamate (B1207046) protecting group, the piperidine ring, and the C4-bromo substituent could give rise to unique chemical behavior.
For instance, the development of dearomative functionalization reactions of pyridine precursors could provide access to highly substituted piperidine derivatives in a controlled manner. The exploration of transition metal-catalyzed cross-coupling reactions beyond the standard Suzuki and Buchwald-Hartwig reactions could also lead to new methods for C-C and C-heteroatom bond formation. frontiersin.org Furthermore, the investigation of reactions involving 4-halopiperidinium salts could reveal new pathways for nucleophilic substitution or elimination, expanding the synthetic toolkit for this important class of compounds. The synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone through a Shapiro reaction and subsequent cross-coupling highlights the potential for innovative synthetic routes.
Advanced Derivatization for Chemical Library Synthesis and Focused Drug Discovery Efforts
The strategic importance of this compound lies in its adaptability for advanced derivatization, enabling the construction of large and diverse chemical libraries. These libraries are instrumental in high-throughput screening campaigns to identify novel hit compounds against a multitude of biological targets.
A primary method for derivatizing this scaffold is through cross-coupling reactions, where the bromine atom at the 4-position of the piperidine ring serves as a versatile handle. Palladium-catalyzed reactions, such as the Suzuki coupling, are particularly efficient for creating carbon-carbon bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This approach has been successfully employed in the synthesis of 4-arylpiperidines, a class of compounds with demonstrated biological activities researchgate.net.
The following table outlines various derivatization strategies that can be applied to this compound for the generation of chemical libraries:
| Derivatization Strategy | Reagents and Conditions | Potential Functional Groups Introduced |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Aryl, Heteroaryl |
| Sonogashira Coupling | Terminal alkynes, Palladium catalyst, Copper(I) iodide, Base (e.g., Et3N) | Alkynyl |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Primary and secondary amines |
| Heck Coupling | Alkenes, Palladium catalyst, Base (e.g., Et3N) | Alkenyl |
| Nucleophilic Substitution | Azides, Cyanides, Thiols | Azido, Cyano, Thioether |
These derivatization reactions facilitate the creation of a multitude of analogs from a single starting material, each with unique steric and electronic properties. This diversity is crucial for exploring the structure-activity relationships (SAR) of a particular compound series.
Focused drug discovery efforts leveraging derivatives of the N-benzylpiperidine scaffold have shown significant promise. For instance, a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized and evaluated for their affinity and selectivity for the dopamine (B1211576), serotonin (B10506), and norepinephrine transporters. This research identified a compound that acts as an allosteric modulator of the human serotonin transporter, highlighting the potential of this scaffold in developing treatments for conditions like cocaine addiction researchgate.net.
In another study, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and evaluated as inhibitors of steroid-5alpha-reductase isozymes 1 and 2. Several of these compounds displayed potent inhibitory activity, with some showing promise in in vivo models for reducing prostate weight chemdiv.com. These examples underscore the utility of the substituted piperidine framework in generating targeted therapeutic agents.
The following table summarizes the biological targets and therapeutic areas that have been explored using derivatives of the N-benzylpiperidine scaffold:
| Biological Target | Therapeutic Area |
| Monoamine Transporters (DAT, SERT, NET) | Substance Abuse, Depression |
| Steroid-5alpha-reductase | Benign Prostatic Hyperplasia, Androgenetic Alopecia |
| Mu-opioid Receptor | Pain Management |
| NMDA Receptor | Neurodegenerative Diseases, Psychosis |
| Acetylcholinesterase | Alzheimer's Disease |
The continued exploration of advanced derivatization techniques, coupled with high-throughput screening and computational modeling, will undoubtedly unlock the full potential of this compound as a cornerstone for the development of novel and effective therapeutics.
Q & A
Q. What are the key physicochemical properties of Benzyl 4-bromopiperidine-1-carboxylate?
Methodological Answer: The compound is identified by CAS 166953-64-6, molecular formula C₁₃H₁₆BrNO₂, and molar mass 298.18 g/mol . Key properties include:
- Physical state : Solid (exact form unspecified; analogous piperidine derivatives are crystalline powders) .
- Storage : Recommended at 4°C to maintain stability .
- Reactivity : The bromine substituent at the 4-position of the piperidine ring suggests susceptibility to nucleophilic substitution (e.g., SN2 reactions) and cross-coupling reactions .
Q. What are the recommended handling and storage protocols?
Methodological Answer:
- Handling : Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical safety goggles to avoid inhalation, skin contact, or eye exposure . Work in a fume hood with adequate ventilation .
- Storage : Keep in a tightly sealed container at 4°C, away from strong oxidizers and moisture .
- Spill Management : Collect using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Q. How is this compound synthesized in laboratory settings?
Methodological Answer: A common route involves:
Substrate Preparation : Start with 4-bromopiperidine.
Carbamate Formation : React with benzyl chloroformate in anhydrous dichloromethane under nitrogen, using a base (e.g., triethylamine) to scavenge HCl .
Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .
Key Reaction :
Q. What analytical techniques are used to confirm its structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxycarbonyl group at N1, bromine at C4) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 299.08 .
- Melting Point : Compare observed values with literature (if available; analogous compounds melt at \sim68°C) .
Advanced Research Questions
Q. How can computational tools aid in predicting reactivity or interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Predict reaction pathways (e.g., bromine substitution kinetics) using Gaussian or ORCA software .
- Crystallography Software : Mercury CSD 2.0 models crystal packing and hydrogen-bonding networks for polymorph studies .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes) based on its piperidine scaffold .
Q. What strategies optimize its use as a building block in multi-step syntheses?
Methodological Answer:
- Protection/Deprotection : The benzyloxycarbonyl (Cbz) group is stable under basic conditions but removable via hydrogenolysis (H₂/Pd-C) .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions to replace bromine with aryl/heteroaryl groups (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Side Reaction Mitigation : Add catalytic CuI to suppress β-hydride elimination in alkylation steps .
Q. How to resolve contradictions in toxicological data across different sources?
Methodological Answer:
- Data Gap Analysis : Cross-reference SDS entries (e.g., skin/eye irritation warnings in vs. "no known hazards" in ).
- Experimental Validation : Conduct acute toxicity assays (OECD 423) on rodent models for LD₅₀ determination .
- Literature Review : Prioritize peer-reviewed studies (e.g., PubChem) over vendor SDS for mechanistic toxicology .
Q. What are its applications in studying enzyme inhibition mechanisms?
Methodological Answer:
- HDAC Inhibition : The piperidine core mimics lysine residues, making it a candidate for histone deacetylase (HDAC) inhibition studies. Test via fluorometric assays using HeLa cell extracts .
- Kinase Binding : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) for kinases like PI3K .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes, LC-MS analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
